4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine
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Overview
Description
4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloropyridine with piperidine under controlled conditions to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives with altered functional groups .
Scientific Research Applications
4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Chloropyridin-3-yl)carbonyl]piperazin-2-one
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
- 2-Chloro-4-pyridinylboronic acid
Uniqueness
Compared to similar compounds, 4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C15H20ClN3O2 |
---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
[1-(3-chloropyridin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H20ClN3O2/c16-13-4-1-5-17-14(13)19-6-2-3-12(11-19)15(20)18-7-9-21-10-8-18/h1,4-5,12H,2-3,6-11H2 |
InChI Key |
QWELVQVKVZSCFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)Cl)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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